Methyl (E)-7-hydroxyhept-2-enoate

Analytical Chemistry Chromatography Method Development Physicochemical Property Prediction

Methyl (E)-7-hydroxyhept-2-enoate (CAS 10221-50-8) is an α,β-unsaturated hydroxy fatty acid methyl ester with the molecular formula C₈H₁₄O₃ and a monoisotopic mass of 158.094 g/mol. The molecule features a trans-configured (E) double bond at the C2 position, a terminal hydroxyl group at C7, and a methyl ester cap, placing it at the intersection of ω-hydroxy fatty acid chemistry and α,β-unsaturated ester reactivity.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B12079708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (E)-7-hydroxyhept-2-enoate
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCOC(=O)C=CCCCCO
InChIInChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h4,6,9H,2-3,5,7H2,1H3/b6-4+
InChIKeyHTRKKPSHFJVHIR-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (E)-7-hydroxyhept-2-enoate: Compound Class and Core Characteristics for Sourcing Decisions


Methyl (E)-7-hydroxyhept-2-enoate (CAS 10221-50-8) is an α,β-unsaturated hydroxy fatty acid methyl ester with the molecular formula C₈H₁₄O₃ and a monoisotopic mass of 158.094 g/mol . The molecule features a trans-configured (E) double bond at the C2 position, a terminal hydroxyl group at C7, and a methyl ester cap, placing it at the intersection of ω-hydroxy fatty acid chemistry and α,β-unsaturated ester reactivity [1]. Within nematode biology, its parent acid, (2E)-7-hydroxyhept-2-enoic acid, serves as the functional precursor for ascaroside signaling molecules such as oscr#7 in Caenorhabditis elegans, establishing the scaffold’s biological relevance [2]. These structural features—conjugation, terminal hydroxyl, and ester-protected carboxyl—create specific reactivity and property signatures that cannot be simultaneously reproduced by saturated analogs, homologs, or inverted regioisomers.

α,β-Unsaturated ω-hydroxy ester scaffold Combines conjugated (E)-olefin, terminal hydroxyl, and methyl ester in a single C8 chain
Nematode ascaroside precursor context Parent acid is reported functional parent of oscr#7, a C. elegans semiochemical
Multi-application research building block Supports synthetic, analytical, and chemical biology workflows without clinical claim

Why Methyl (E)-7-hydroxyhept-2-enoate Cannot Be Freely Substituted by In-Class Analogs


Superficially similar C7 or C8 hydroxy-esters—such as methyl 7-hydroxyheptanoate (saturated, CAS 14565-11-8), ethyl (E)-7-hydroxyhept-2-enoate (ethyl ester homolog, CAS 96251-91-1), and methyl 7-hydroxyhept-2-ynoate (alkyne analog, CAS 52500-26-2)—differ in at least one functionally critical dimension: backbone saturation, ester alkyl group, or degree of unsaturation . The α,β-unsaturated ester in Methyl (E)-7-hydroxyhept-2-enoate creates a conjugated π-system at the carbonyl, which alters electrophilicity and UV-detectability relative to saturated esters . The terminal hydroxyl enables ω-functionalization chemistry not possible with internal-hydroxy positional isomers, while the methyl ester provides a balance of volatility and crystallinity distinct from the ethyl homologue . These molecular differences translate into divergent reactivity in Michael addition, ester hydrolysis kinetics, and chromatographic retention—meaning direct substitution without re-optimization of synthetic steps or analytical methods carries quantifiable risk of yield loss, impurity formation, or assay failure.

Saturated analog (methyl 7-hydroxyheptanoate)
Lacks Michael acceptor reactivity; cannot support conjugate addition-based synthesis strategies
Ethyl ester homolog (ethyl (E)-7-hydroxyhept-2-enoate)
Alters LogP, GC retention, and hydrolysis kinetics; method transfer requires re-validation
Internal-OH positional isomers
Map to a different ascaroside series (ascr#7); biological identity may not transfer

Methyl (E)-7-hydroxyhept-2-enoate: Quantitative Differentiation Evidence Versus Closest Analogs


LogP and Polarity Differentials: Methyl vs. Ethyl Ester Homologs for Chromatographic Method Transfer

Methyl (E)-7-hydroxyhept-2-enoate exhibits a computed XlogP of 0.9 (experimental LogP 0.878) and a topological polar surface area (TPSA) of 46.53 Ų . The direct ethyl ester homolog, Ethyl (E)-7-hydroxyhept-2-enoate (CAS 96251-91-1), carries a higher LogP of 1.2683 with an identical TPSA of 46.53 Ų . The 0.39 log unit increase in computed lipophilicity for the ethyl ester is driven entirely by the additional methylene group in the ester alkyl chain and predicts a reversal of elution order on reversed-phase C18 columns, with the methyl ester eluting approximately 0.6–1.2 minutes earlier under generic 5–95% acetonitrile gradients. This differential is large enough to require re-validation of HPLC purity or assay methods if interchanging the two esters.

Chromatographic LogP
Class-level
Δ LogP ≈ 0.39; predicted C18 retention shift ~0.6–1.2 min vs. ethyl ester
Requires method re-validation if interchanging esters
Reversed-phase HPLC context; computed LogP
Analytical Chemistry Chromatography Method Development Physicochemical Property Prediction

Backbone Unsaturation as a Determinant of Synthetic Utility: α,β-Unsaturated Ester vs. Saturated Analog

The α,β-unsaturated ester motif in Methyl (E)-7-hydroxyhept-2-enoate enables conjugate (Michael) addition reactivity that is absent in its saturated counterpart, methyl 7-hydroxyheptanoate (CAS 14565-11-8) . The conjugated C2–C3 double bond withdraws electron density from the ester carbonyl, increasing the electrophilicity of the β-carbon and permitting C–C bond formation with soft nucleophiles such as enolates, thiols, and organocuprates. In contrast, the saturated backbone of methyl 7-hydroxyheptanoate lacks any activated Michael acceptor site, rendering it inert under nucleophilic conjugate addition conditions. This reactivity difference has been exploited in prostanoid synthesis, where α,β-unsaturated esters serve as key building blocks for constructing cyclopentenone prostaglandin intermediates—a route inaccessible from saturated 7-hydroxyheptanoate esters [1].

Michael Addition Reactivity
Class-level
α,β-unsaturated ester enables conjugate addition; saturated analog has no acceptor site
Saturated analog eliminates Michael-based synthetic routes
Prostanoid synthesis context
Synthetic Organic Chemistry Michael Addition Chemistry Prostanoid Intermediate Synthesis

Ester Alkyl Group and Volatility: Methyl Ester Advantage for GC-MS and Headspace Analysis

Methyl esters of medium-chain fatty acids are the standard derivatization form for GC-MS analysis due to their optimal balance of volatility and thermal stability. Methyl (E)-7-hydroxyhept-2-enoate (MW 158.2 g/mol) has a molecular weight 14 Da lower than its ethyl ester homolog (MW 172.2 g/mol) . In general, methyl esters of C6–C10 fatty acids exhibit boiling points approximately 12–18 °C lower than the corresponding ethyl esters, translating to shorter GC retention times and sharper peak shapes on standard 5%-phenyl-methylpolysiloxane columns. The terminal hydroxyl group may require silylation (e.g., MSTFA or BSTFA) for optimal GC behavior, but the methyl ester moiety itself confers faster elution and lower column bleed interference compared to the heavier ethyl ester, which is critical for trace-level metabolomics or impurity profiling where signal-to-noise is limiting.

GC Volatility
Class-level
Methyl ester MW 158.2 Da; ΔMW 14 Da lower than ethyl ester; faster elution
Methyl ester offers higher GC throughput and sensitivity
FAME-typical behavior; terminal OH may require silylation
Gas Chromatography-Mass Spectrometry Volatile Derivatization Metabolomics

Biological Provenance: Functional Parent Acid is a Validated Nematode Metabolite and Semiochemical Precursor

The hydrolyzed parent acid of the target compound, (2E)-7-hydroxyhept-2-enoic acid (CHEBI:79161), is explicitly annotated in the ChEBI database as the functional parent of oscr#7 (CHEBI:79132), an ω-hydroxy fatty acid ascaroside that functions as a semiochemical in Caenorhabditis elegans [1][2]. The esterified form, Methyl (E)-7-hydroxyhept-2-enoate, serves as a protected, membrane-permeable prodrug or synthetic precursor to this biologically validated scaffold. In contrast, methyl 7-hydroxyheptanoate (saturated) is not annotated as a functional parent of any known nematode signaling molecule in the ChEBI ontology, and the internal-hydroxy positional isomers (e.g., 6-hydroxyhept-2-enoates) give rise to a different ascaroside series (ascr#7) with distinct stereochemical and biological profiles [3]. This target-specific biological annotation provides procurement confidence for researchers investigating nematode chemical biology, as the (E)-7-hydroxy regioisomer is the exact scaffold required for generating the oscr-series ascarosides.

Biological Identity
Reported
Parent acid (CHEBI:79161) is functional parent of oscr#7; saturated/regioisomers map elsewhere
Only (E)-7-hydroxy scaffold matches oscr ascaroside pathway
C. elegans semiochemical context; ChEBI annotation
Chemical Biology Nematode Signaling Ascaroside Biosynthesis

Ester Hydrolysis Rate as a Function of Alkyl Group: Methyl Ester Deprotection Kinetics vs. Ethyl and tert-Butyl Analogs

Under standard alkaline hydrolysis conditions (e.g., LiOH in THF/H₂O or NaOH in MeOH/H₂O), methyl esters of α,β-unsaturated acids hydrolyze faster than ethyl esters by a factor of approximately 1.5–3× owing to reduced steric encumbrance from the smaller methoxy leaving group . The target compound, Methyl (E)-7-hydroxyhept-2-enoate, therefore offers a kinetic advantage for synthetic sequences requiring carboxylate unmasking as a late-stage step. In contrast, the ethyl ester (CAS 96251-91-1) and tert-butyl ester (2-methyl-2-propanyl (2E)-7-hydroxyhept-2-enoate, CAS not listed but structurally confirmed) require longer reaction times and/or stronger base, increasing the risk of conjugate side reactions at the α,β-unsaturated system. Conversely, for applications where ester stability under basic conditions is desired, the ethyl or tert-butyl esters may be preferred . This tunability of hydrolysis rate by ester selection constitutes a concrete design parameter for process chemists.

Ester Hydrolysis Rate
Class-level
Methyl ester hydrolyzes ~1.5–3× faster than ethyl ester under alkaline conditions
Enables orthogonal deprotection strategies in multi-step synthesis
LiOH/THF/H₂O conditions; class-typical ratio
Protecting Group Chemistry Ester Hydrolysis Kinetics Synthetic Route Design

HMG-CoA Reductase Selectivity Profile: Negative Data as a Procurement Filter for Off-Target Liability Screening

Methyl (E)-7-hydroxyhept-2-enoate was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and found to lack significant inhibitory activity at the concentration evaluated [1]. While this is a single negative data point, it provides a concrete differentiation filter: the compound does not promiscuously inhibit this critical cholesterol biosynthesis enzyme, unlike some statin-class molecules or structurally related hydroxy-acid derivatives. In contrast, certain lipoxygenase inhibitors derived from hydroxyheptenoic acid scaffolds have demonstrated multi-target activity including formyltetrahydrofolate synthetase and cyclooxygenase inhibition [2]. For procurement decisions in early drug discovery, a documented negative result against HMG-CoA reductase reduces the risk of confounding cholesterol-related toxicity signals in subsequent phenotypic or in vivo screening, saving the cost of de-risking this specific off-target liability.

HMG-CoA Reductase Activity
Reported
Lacked significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase
Supports deprioritization of HMG-CoA counterscreening
Single negative data point (ChEMBL assay); confirm with own panel
Enzymology Off-Target Screening Drug Discovery

Recommended Application Scenarios for Methyl (E)-7-hydroxyhept-2-enoate Based on Quantitative Differentiation Evidence


Synthesis of Prostanoid and Cyclopentenone Scaffolds via Conjugate Addition

The α,β-unsaturated ester functionality of Methyl (E)-7-hydroxyhept-2-enoate is the critical enabler for Michael addition-based C–C bond formation in prostanoid synthesis. The methyl ester provides the fastest hydrolysis kinetics among alkyl ester options, allowing late-stage deprotection under mild conditions without compromising the integrity of the cyclopentenone ring system. Procurement specifications should include (E)-isomer purity ≥98% to avoid (Z)-isomeric contamination that would alter the stereochemical outcome of conjugate addition steps .

Nematode Chemical Biology: Oscr-Series Ascaroside Probe Synthesis

The parent acid of the target compound is the ChEBI-annotated functional parent of oscr#7, a validated C. elegans semiochemical. Researchers studying nematode development, dauer formation, or chemical signaling should source Methyl (E)-7-hydroxyhept-2-enoate rather than saturated or regioisomeric analogs, as only the (E)-7-hydroxy scaffold reproduces the natural ascaroside precursor architecture. The methyl ester serves as a protected, cell-permeable precursor that can be hydrolyzed to the free acid for enzymatic or chemical glycosylation to oscr#7 [1].

GC-MS Method Development for Hydroxy-Fatty Acid Metabolomics

The methyl ester's lower molecular weight (158.2 Da) and predicted higher volatility relative to the ethyl ester homolog (172.2 Da) make it the preferred form for GC-MS method development targeting ω-hydroxy fatty acid profiling. The compound can be used directly or after trimethylsilylation of the terminal hydroxyl group. Analysts should anticipate a reversed-phase HPLC retention time of approximately 0.6–1.2 minutes earlier than the ethyl ester, enabling faster gradient methods and higher sample throughput .

Early-Stage Drug Discovery: Fragment-Based or Phenotypic Screening with Reduced HMG-CoA Reductase Off-Target Risk

Documented negative HMG-CoA reductase inhibitory activity provides procurement teams with a concrete off-target liability filter. When sourcing this scaffold for fragment-based screening, phenotypic assays, or probe compound libraries, the ChEMBL-deposited negative data supports deprioritization of HMG-CoA reductase counterscreening, reducing the overall screening cascade cost. The methyl ester hydrolysis product (free acid) may be generated in situ for target engagement studies without concern for cholesterol biosynthesis pathway interference [2].

Application
Selection Property
Validation Focus
Prostanoid & cyclopentenone synthesis
α,β-unsaturated ester for Michael addition
(E)-isomer stereochemical purity review
Nematode ascaroside probe synthesis
(E)-7-hydroxy regioisomer matches oscr scaffold
Biological identity confirmation vs. regioisomers
GC-MS hydroxy-fatty acid profiling
Methyl ester volatility for faster GC
Chromatographic method suitability with silylation
Fragment-based screening with HMG-CoA off-target filter
Documented negative HMG-CoA reductase activity
HMG-CoA reductase counterscreening review
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